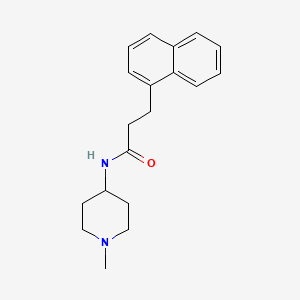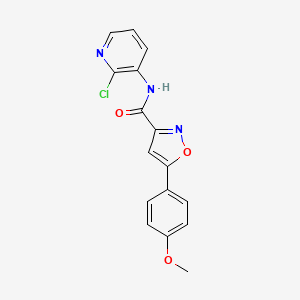![molecular formula C15H23NO5S B4461868 1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline](/img/structure/B4461868.png)
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Overview
Description
Synthesis Analysis
The asymmetric synthesis of unsaturated, fused bicyclic proline analogues, including compounds similar to the one , has been achieved through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts (Koep, Gais, & Raabe, 2003). These methods provide access to proline derivatives with diverse functional groups, indicating a broad applicability in synthesis.
Molecular Structure Analysis
The molecular structure of proline derivatives, including sulfonamide-containing compounds, has been explored to understand their conformational dynamics and reactivity. For instance, the crystal structure of a tetrapeptide containing a proline analogue showed specific conformations that are relevant for understanding the molecular interactions and reactivity of such compounds (Stoykova, Linden, & Heimgartner, 2013).
Chemical Reactions and Properties
The chemical reactivity of proline analogues has been widely studied, including their role in catalysis and as intermediates in organic synthesis. Proline and its analogues have been used as catalysts in a variety of reactions, demonstrating their versatility in organic synthesis (Hanessian, Sailes, & Therrien, 2003). Moreover, the study of proline-catalyzed reactions has provided insights into the mechanisms of catalysis and the development of new synthetic methods (Li, Zhang, & Gu, 2012).
Physical Properties Analysis
Research on proline analogues also includes the study of their physical properties, such as solubility, crystallinity, and phase behavior. These properties are crucial for the application of these compounds in various chemical processes and pharmaceutical formulations. Although specific studies on the physical properties of "1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline" were not found, analogous compounds have been characterized to understand their behavior in different environments.
Chemical Properties Analysis
The chemical properties of proline and its analogues, including reactivity, stereoselectivity, and catalytic efficiency, have been the subject of extensive research. These studies have led to the development of novel synthetic routes and the application of proline derivatives in asymmetric synthesis and catalysis (Aitken et al., 2012). The exploration of these properties has contributed significantly to the advancement of organic chemistry and the discovery of new chemical transformations.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline” are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It is known that the compound contains a bicyclic heptane structure, which may interact with its targets in a specific manner .
Biochemical Pathways
The compound’s unique structure suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-14(2)10-5-6-15(14,12(17)8-10)9-22(20,21)16-7-3-4-11(16)13(18)19/h10-11H,3-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGAXWJALKUPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCC3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B4461796.png)

![6-(2,3-dimethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461818.png)

![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4461825.png)
![3-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B4461835.png)
![4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4461836.png)
![{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B4461842.png)
![4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4461852.png)
![N-(3,5-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461854.png)
![2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461860.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461863.png)
